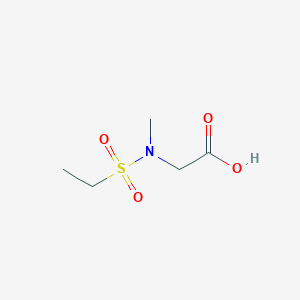
Bis(2,2,6,6-tétraméthylpipéridin-4-yl) benzène-1,2-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is a useful research compound. Its molecular formula is C26H40N2O4 and its molecular weight is 444.616. The purity is usually 95%.
BenchChem offers high-quality Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Il facilite l'oxydation plus verte des alcools dans des conditions aérobies et participe à l'oxydation des composés organiques par le diacétate d'iodobenzène .
Catalyseur et oxydant
Synthèse organique
Mécanisme D'action
Target of Action
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is primarily targeted towards the construction of redox polymers for organic radical batteries . It is a stable organic radical well known as a building block for these polymers .
Mode of Action
This compound interacts with its targets by being incorporated into the polymer structure . This is a key challenge in the design of such conductive polymers due to their low thermal stability and chemical lability . The compound can be implemented into a conductive polymer structure .
Biochemical Pathways
The compound affects the electrochemical properties of the polymers it is incorporated into . The advantages of such polymers in batteries and supercapacitors are their high redox potential and theoretical specific capacity .
Pharmacokinetics
The reaction rate in the flow system has been significantly improved because of enhanced mass transfer .
Result of Action
The result of the compound’s action is the creation of conductive polymers with high redox potential and theoretical specific capacity . These polymers are used in organic electronics due to their electrochemical properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate. For instance, the compound is used in long-life materials with low release rate, such as metal, wooden and plastic construction and building materials . It is also used in indoor materials with low release rate, such as flooring, furniture, toys, construction materials, curtains, footwear, leather products, paper and cardboard products, electronic equipment . Furthermore, it is used in outdoor materials with high release rate, such as tyres, treated wooden products, treated textile and fabric, brake pads in trucks or cars, sanding of buildings (bridges, facades) or vehicles (ships) .
Analyse Biochimique
Biochemical Properties
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is known to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate have been observed to change over time
Dosage Effects in Animal Models
The effects of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate within cells and tissues are complex processes that involve interactions with transporters and binding proteins . These processes can affect the compound’s localization or accumulation within cells .
Subcellular Localization
Factors such as targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
bis(2,2,6,6-tetramethylpiperidin-4-yl) benzene-1,2-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40N2O4/c1-23(2)13-17(14-24(3,4)27-23)31-21(29)19-11-9-10-12-20(19)22(30)32-18-15-25(5,6)28-26(7,8)16-18/h9-12,17-18,27-28H,13-16H2,1-8H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMQTKKFMWPCMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(NC(C3)(C)C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334400 |
Source


|
| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30538-88-6 |
Source


|
| Record name | Bis(2,2,6,6-tetramethyl-4-piperidinyl) phthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
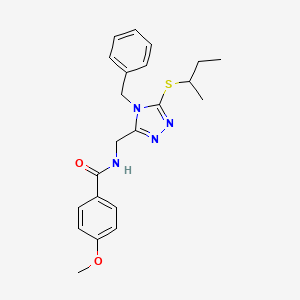
![2,4-Dichloro-5-[(pyridin-3-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B2524556.png)
![(E)-N'-(3-methylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarbohydrazide](/img/structure/B2524557.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2524558.png)
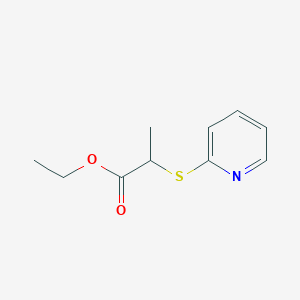
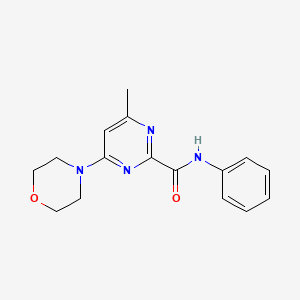
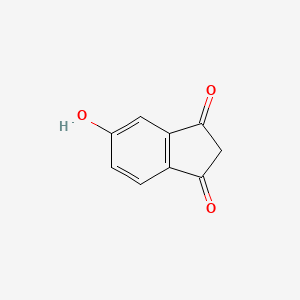
![1-[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]-N-(5-methyl-1,2-oxazol-3-yl)piperidine-4-carboxamide](/img/structure/B2524562.png)

![N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}oxolane-3-carboxamide](/img/structure/B2524565.png)
![2-fluoro-N-[3-(5-methyl-1,3-oxazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B2524567.png)
![N-butyl-2-[(4-{[(4-chlorophenyl)methyl]amino}quinazolin-2-yl)sulfanyl]-N-methylacetamide](/img/structure/B2524572.png)
![(9,9-Difluorodispiro[3.0.35.14]nonan-7-yl)methanethiol](/img/structure/B2524573.png)
